N'-(3-Bromo-5-fluorobenzylidene)-4-methylbenzenesulfonohydrazide
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Description
“N’-(3-Bromo-5-fluorobenzylidene)-4-methylbenzenesulfonohydrazide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound . It seems to be related to other compounds such as “(3-Bromo-5-fluorobenzylidene)malononitrile” and "(S,E)-N-(3-Bromo-5-fluorobenzylidene)-2-methylpropane-2-sulfinamide" .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target carbon-carbon bond forming reactions .
Mode of Action
It is likely that the compound interacts with its targets through a process similar to the suzuki–miyaura (sm) cross-coupling reaction . This reaction involves the formation of new carbon-carbon bonds through the interaction of palladium with electrophilic organic groups .
Biochemical Pathways
Based on its potential mode of action, it may be involved in the suzuki–miyaura (sm) cross-coupling reaction pathway . This pathway involves the formation of new carbon-carbon bonds, which can have significant downstream effects on various biochemical processes .
Result of Action
Based on its potential mode of action, it may be involved in the formation of new carbon-carbon bonds, which can have significant effects on molecular and cellular structures .
Action Environment
Like most chemical compounds, its action and stability are likely to be influenced by factors such as temperature, ph, and the presence of other chemicals .
Properties
IUPAC Name |
N-[(E)-(3-bromo-5-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFN2O2S/c1-10-2-4-14(5-3-10)21(19,20)18-17-9-11-6-12(15)8-13(16)7-11/h2-9,18H,1H3/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUDFOUTVHLITG-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC(=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=CC(=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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